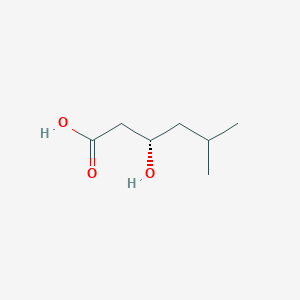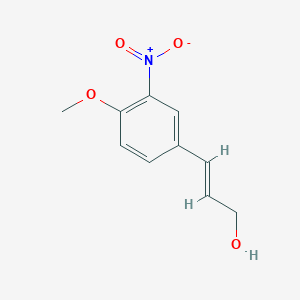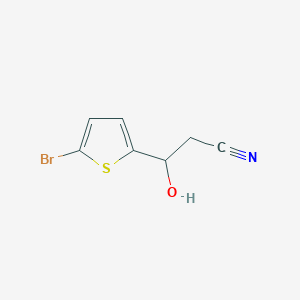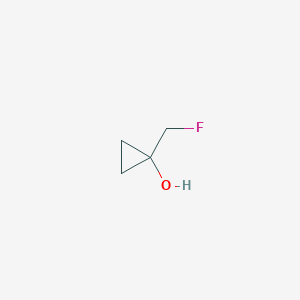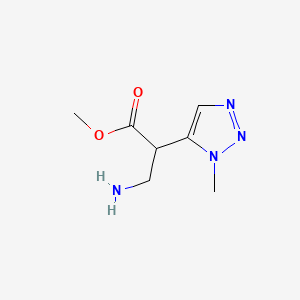
(R)-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Ammonia, amines, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives of the ester or amino groups.
Substitution: Substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The triazole ring can participate in hydrogen bonding and other interactions, which contribute to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar structural features.
3-Amino-1-methyl-1H-pyrazole: Another heterocyclic compound with an amino group and a similar ring structure.
Uniqueness
Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate is unique due to the presence of both the triazole ring and the ester group, which provide it with distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H12N4O2 |
|---|---|
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
methyl 3-amino-2-(3-methyltriazol-4-yl)propanoate |
InChI |
InChI=1S/C7H12N4O2/c1-11-6(4-9-10-11)5(3-8)7(12)13-2/h4-5H,3,8H2,1-2H3 |
Clave InChI |
LJBUUIRZSWATRZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=N1)C(CN)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




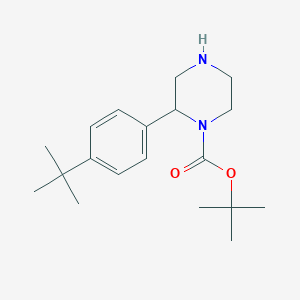
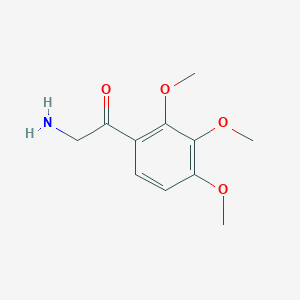

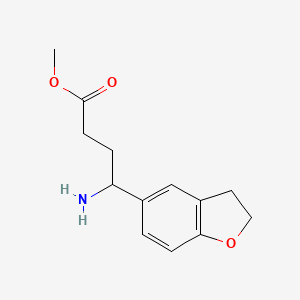

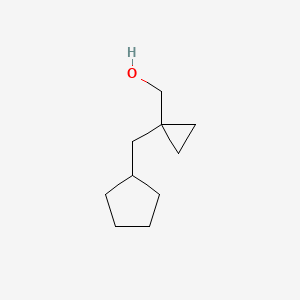
![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)
